molecular formula C20H21NO3 B4893745 5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one

Cat. No.: B4893745
M. Wt: 323.4 g/mol
InChI Key: FAWSSEUFDSVXJC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a dimethoxyphenyl group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene and an appropriate alkylating agent.

    Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable leaving group on the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Aniline, other nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl and phenylamino groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one: can be compared with other cyclohexene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the dimethoxyphenyl and phenylamino groups provides a unique combination of electronic and steric effects, making it distinct from other similar compounds.

Properties

IUPAC Name

3-anilino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-23-19-9-8-14(12-20(19)24-2)15-10-17(13-18(22)11-15)21-16-6-4-3-5-7-16/h3-9,12-13,15,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWSSEUFDSVXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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